

Synonyms for Ethyl 4-acetyl-5-oxohexanoate like Ethyl 4,4-diacetylbutyrate.

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Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-oxohexanoate*

Cat. No.: *B1333547*

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An In-depth Technical Guide to Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-acetyl-5-oxohexanoate**, a versatile building block in organic synthesis, with a particular focus on its synonyms, chemical properties, spectroscopic data, and applications in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

Ethyl 4-acetyl-5-oxohexanoate is a β -dicarbonyl compound that serves as a key intermediate in various chemical transformations. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms. The most common synonym is Ethyl 4,4-diacetylbutyrate.

A comprehensive list of identifiers and synonyms is provided in the table below.

| Identifier Type | Value |
|---|--|
| CAS Number | 2832-10-2 [1] |
| Molecular Formula | C ₁₀ H ₁₆ O ₄ [1] |
| Molecular Weight | 200.23 g/mol [1] |
| IUPAC Name | Ethyl 4-acetyl-5-oxohexanoate |
| Common Synonyms | Ethyl 4,4-diacetylbutyrate [1] |
| 4-Acetyl-5-oxohexanoic acid ethyl ester | |
| 4,4-Diacetylbutyric acid ethyl ester | |
| 2-(ethoxycarbonylethyl)acetylacetone | |
| 4-Acetyl-5-oxocaproic acid ethyl ester | |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **Ethyl 4-acetyl-5-oxohexanoate** is presented below, providing essential data for its handling, characterization, and use in experimental settings.

Physical Properties

| Property | Value | Reference |
|---------------------------------------|--|------------------|
| Appearance | Clear, colorless to light orange liquid | --INVALID-LINK-- |
| Boiling Point | 153-154 °C at 19 mmHg | --INVALID-LINK-- |
| Density | 1.067 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n _{20/D}) | 1.457 | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and purity assessment of **Ethyl 4-acetyl-5-oxohexanoate**.

| Spectrum Type | Key Peaks / Description |
|------------------------|---|
| ¹ H NMR | Spectra available from chemical suppliers. Key signals would include triplets and quartets for the ethyl group, multiplets for the butyrate chain, a methine proton, and singlets for the acetyl methyl groups. |
| ¹³ C NMR | Spectra available from chemical suppliers. Characteristic peaks would be observed for the ester carbonyl, ketone carbonyls, the ester ethoxy group, and the aliphatic carbons of the main chain. |
| Infrared (IR) | Characteristic strong absorptions for the C=O stretching of the ester and ketone functional groups. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Ethyl 4-acetyl-5-oxohexanoate** and its application in the synthesis of curcumin analogs, which are of significant interest in drug discovery.

Synthesis of Ethyl 4-acetyl-5-oxohexanoate

The synthesis of **Ethyl 4-acetyl-5-oxohexanoate** can be achieved via a Michael addition reaction between acetylacetone and ethyl acrylate. The following protocol is adapted from the synthesis of the analogous methyl ester[2].

Reaction:**Materials:**

- Acetylacetone
- Ethyl acrylate
- Sodium ethoxide (or another suitable base like potassium fluoride on alumina[3])
- Ethanol (or other suitable solvent)
- Acetic acid (for neutralization)
- Diethyl ether (for extraction)
- Magnesium sulfate (for drying)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Stirring and heating apparatus
- Rotary evaporator

Procedure:

- Preparation of the Enolate: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
- Addition of Acetylacetone: Slowly add acetylacetone to the cooled sodium ethoxide solution with continuous stirring. The formation of the sodium enolate of acetylacetone will occur.
- Michael Addition: To the enolate solution, add ethyl acrylate dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

- Work-up: Cool the reaction mixture to room temperature and neutralize it by adding a small amount of acetic acid. Remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **Ethyl 4-acetyl-5-oxohexanoate** by vacuum distillation to yield the final product.

Synthesis of Curcumin Analogs using Ethyl 4-acetyl-5-oxohexanoate

Ethyl 4-acetyl-5-oxohexanoate is a valuable precursor for synthesizing curcumin analogs with an extended linker, which have shown potential as anti-prostate cancer agents[4]. The general approach involves a condensation reaction with an appropriate aromatic aldehyde, often employing Pederson's synthetic method[4].

General Reaction Scheme:

Materials:

- **Ethyl 4-acetyl-5-oxohexanoate**
- Substituted aromatic aldehyde (e.g., vanillin, 4-hydroxy-3-methoxycinnamaldehyde) (2 equivalents)
- Boric anhydride (B_2O_3)
- Tributyl borate
- n-Butylamine (as a catalyst)

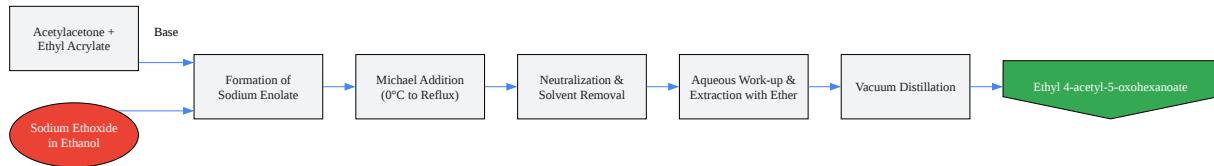
- Ethyl acetate (as solvent)
- Hydrochloric acid (for work-up)
- Standard laboratory glassware for organic synthesis
- Stirring and heating apparatus

Procedure:

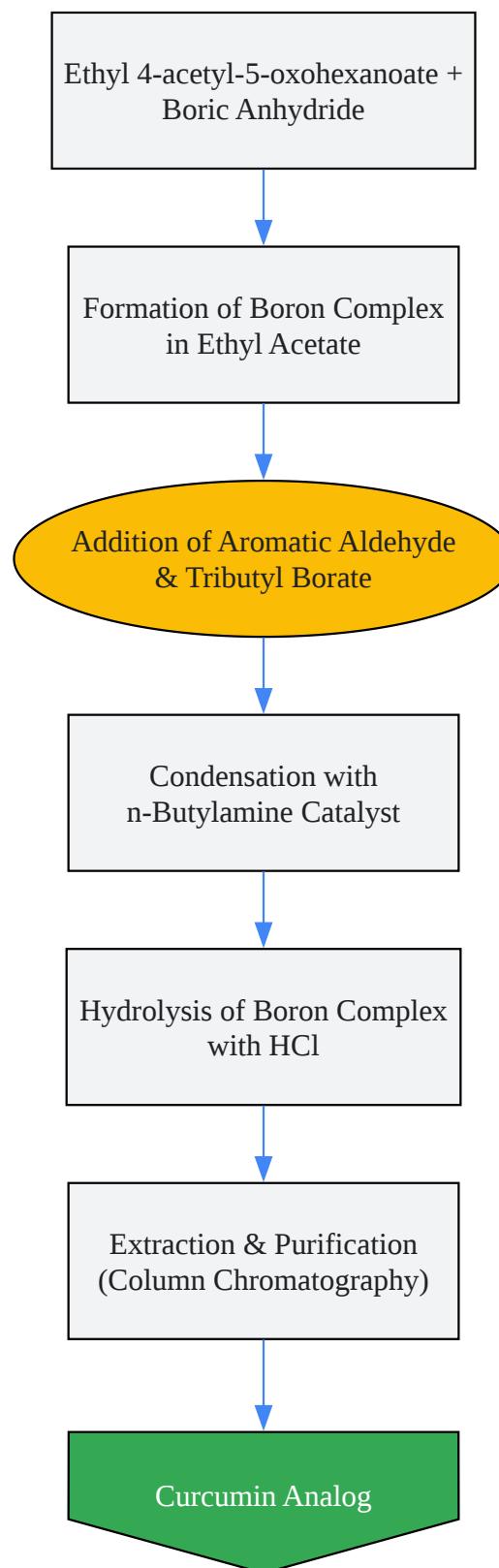
- Complex Formation: In a round-bottom flask, dissolve **Ethyl 4-acetyl-5-oxohexanoate** and boric anhydride in ethyl acetate. Stir the mixture to form a boron complex. This protects the central acidic proton of the β -dicarbonyl moiety and directs the condensation to the terminal methyl groups.
- Aldehyde Addition: To this mixture, add the substituted aromatic aldehyde and tributyl borate.
- Condensation: Add a catalytic amount of n-butylamine to the reaction mixture. Heat the mixture and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and add dilute hydrochloric acid to hydrolyze the boron complexes.
- Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired curcumin analog.

Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

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Caption: Synthetic workflow for **Ethyl 4-acetyl-5-oxohexanoate**.

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Caption: General workflow for the synthesis of curcumin analogs.

This technical guide provides foundational information for researchers working with **Ethyl 4-acetyl-5-oxohexanoate**. For specific applications and troubleshooting, consulting the primary literature is always recommended.

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